molecular formula C29H40N2 B081927 Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl- CAS No. 14028-79-6

Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-

Cat. No. B081927
CAS RN: 14028-79-6
M. Wt: 416.6 g/mol
InChI Key: SZBGIJTZXTWUAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl- is a chemical compound that has gained significant attention in the scientific research community. It is commonly referred to as MDMB-CHMICA and is a synthetic cannabinoid. This compound has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism Of Action

MDMB-CHMICA exerts its effects by binding to and activating the cannabinoid receptors in the brain and other tissues. This activation leads to a cascade of biochemical and physiological effects that are responsible for the compound's pharmacological activity.

Biochemical And Physiological Effects

MDMB-CHMICA has been shown to have a range of biochemical and physiological effects. It has been shown to produce analgesic effects, reduce inflammation, and induce hypothermia. Additionally, MDMB-CHMICA has been shown to have anxiolytic and anti-depressant effects.

Advantages And Limitations For Lab Experiments

MDMB-CHMICA has several advantages for use in lab experiments. It is a potent cannabinoid receptor agonist, making it a valuable tool for studying the endocannabinoid system. Additionally, MDMB-CHMICA is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays.
However, there are also several limitations associated with the use of MDMB-CHMICA in lab experiments. One of the main limitations is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. Additionally, the long-term effects of MDMB-CHMICA use are not well understood, and further research is needed to fully understand its safety profile.

Future Directions

There are several future directions for research on MDMB-CHMICA. One area of interest is the development of new cannabinoid-based drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the long-term effects of MDMB-CHMICA use and its safety profile. Finally, MDMB-CHMICA can be used as a tool to study the endocannabinoid system and its role in various physiological processes.

Synthesis Methods

The synthesis of MDMB-CHMICA involves the reaction of 3-allyl-2,6-diphenylpiperidin-4-one with dimethylamine and cyclohexanone in the presence of a catalyst. The reaction is carried out under controlled conditions, and the final product is purified using chromatography techniques.

Scientific Research Applications

MDMB-CHMICA has been extensively studied for its potential applications in various scientific research fields. It has been shown to have potent cannabinoid receptor agonist activity, making it a valuable tool for studying the endocannabinoid system. Additionally, MDMB-CHMICA has been used in medicinal chemistry research to develop new cannabinoid-based drugs for the treatment of various diseases.

properties

CAS RN

14028-79-6

Product Name

Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-

Molecular Formula

C29H40N2

Molecular Weight

416.6 g/mol

IUPAC Name

N,N-dimethyl-4-(1-methylpiperidin-2-yl)-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine

InChI

InChI=1S/C29H40N2/c1-5-14-24-27(30(2)3)21-25(22-15-8-6-9-16-22)29(26-19-12-13-20-31(26)4)28(24)23-17-10-7-11-18-23/h5-11,15-18,24-29H,1,12-14,19-21H2,2-4H3

InChI Key

SZBGIJTZXTWUAZ-UHFFFAOYSA-N

SMILES

CN1CCCCC1C2C(CC(C(C2C3=CC=CC=C3)CC=C)N(C)C)C4=CC=CC=C4

Canonical SMILES

CN1CCCCC1C2C(CC(C(C2C3=CC=CC=C3)CC=C)N(C)C)C4=CC=CC=C4

synonyms

2-[3-Allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methylpiperidine

Origin of Product

United States

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